(1R,2R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one
Description
Properties
IUPAC Name |
(1R,2R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-6-8-4-7(5-9(6)11)10(8,2)3/h6-8H,4-5H2,1-3H3/t6-,7+,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQPHVIPKLRXGDJ-GJMOJQLCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CC(C2(C)C)CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]2C[C@H](C2(C)C)CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201315632 | |
| Record name | (+)-Isopinocamphone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201315632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
473-62-1 | |
| Record name | (+)-Isopinocamphone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=473-62-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (+)-Pinanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000473621 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-Isopinocamphone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201315632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1R-(1α,2β,5α)]-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.792 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthesis of 3-Pinanol from α-Pinene
The preparation of (1R,2R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one often begins with the synthesis of 3-pinanol, a secondary alcohol precursor. A scalable method involves the hydroboration of α-pinene using sodium borohydride (NaBH₄) and acetic acid in tetrahydrofuran (THF). This reaction proceeds via a stereospecific mechanism, retaining the bicyclic framework’s chirality while introducing a hydroxyl group at the C3 position. After refluxing at 50°C for three hours, the crude product is basified with aqueous sodium hydroxide and extracted with diethyl ether, yielding 3-pinanol in 87% purity after vacuum distillation.
Direct Oxidation of α-Pinene
Catalytic Oxidation Strategies
Alternative routes explore the direct oxidation of α-pinene to bypass the 3-pinanol intermediate. While conventional oxidation methods often yield verbenone or pinene oxide, controlled conditions using ozone or transition metal catalysts can favor ketone formation. For instance, ozonolysis of α-pinene followed by reductive workup with dimethyl sulfide generates the ketone in moderate yields (50–60%). However, this method suffers from side reactions, necessitating rigorous purification via fractional distillation.
Chromium-Based Oxidants
Jones oxidation (CrO₃ in H₂SO₄) represents another viable pathway, though it requires precise temperature control to prevent over-oxidation. In a reported procedure, α-pinene is treated with Jones reagent at 0°C, yielding the ketone after 2 hours. The product is isolated by extraction with ethyl acetate and dried over anhydrous sodium sulfate, achieving a purity of >90% as verified by gas chromatography (GC).
Alternative Synthetic Routes
Functional Group Interconversion
This compound can also be synthesized from ester or amide precursors. For example, the hydrolysis of (1R,2R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid (compound 9) under acidic conditions affords the ketone in 82% yield. This method leverages the decarboxylation of β-keto acids, a well-established reaction in terpene chemistry.
Reductive Amination Followed by Oxidation
A multistep approach involves reductive amination of 3-pinanol with ethylamine, followed by oxidation of the resultant secondary amine. Lithium aluminum hydride (LiAlH₄) reduction of a nitrile intermediate generates the amine, which is subsequently oxidized using PDC to yield the ketone. Despite its complexity, this route demonstrates the compound’s versatility as a synthetic building block.
Characterization and Analytical Data
Spectroscopic Analysis
The structural elucidation of this compound relies heavily on NMR spectroscopy. Key ¹³C NMR assignments include:
| Carbon Position | δ (ppm) | Assignment |
|---|---|---|
| C1 | 19.66 | Methyl |
| C2 | 19.75 | Methyl |
| C3 | 23.23 | Quaternary |
| C6 | 26.48 | Methyl |
| C7 | 29.03 | Methylene |
ESI-MS analysis reveals a molecular ion peak at m/z 168.2 ([M+H]⁺), consistent with the molecular formula C₁₁H₁₈O. High-resolution mass spectrometry (HRMS) further confirms the exact mass as 168.17465 Da.
Purity and Yield Optimization
Purification via vacuum distillation or column chromatography is essential to achieve >95% purity, as determined by GC retention time matching authenticated samples. Scalable protocols report yields of 75–87% for the oxidation of 3-pinanol, whereas direct α-pinene oxidation methods remain less efficient (50–60%).
Scalability and Practical Considerations
Industrial-scale production prioritizes solvent recovery and catalyst reuse to enhance sustainability. The use of NaBH₄ and acetic acid in 3-pinanol synthesis aligns with green chemistry principles, generating minimal waste. Conversely, chromium-based oxidants pose environmental and safety challenges, driving research into alternative catalysts such as TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) or ruthenium complexes.
Chemical Reactions Analysis
Types of Reactions
(1R,2R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one undergoes various chemical reactions, including:
Oxidation: Further oxidation of this compound can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert this compound into alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Chromic acid, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Grignard reagents, organolithium compounds.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Fragrance and Flavor Industry
One of the primary applications of (1R,2R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one is in the formulation of fragrances and flavors. Its pleasant odor profile makes it suitable for use in perfumes and food flavoring.
- Case Study : A study published in Flavour and Fragrance Journal highlighted the use of (+)-Pinanone in creating natural fragrance blends that mimic the scent profiles of pine and other coniferous trees. The compound's unique structure allows it to impart a fresh and woody aroma that is highly desirable in both personal care products and culinary applications .
Chemical Synthesis
The compound serves as an important intermediate in organic synthesis. It can be utilized to produce various derivatives that are useful in pharmaceuticals and agrochemicals.
- Example : Research indicates that (+)-Pinanone can be transformed into other bicyclic compounds through selective reduction or oxidation reactions, which are valuable in the synthesis of bioactive molecules .
Pharmacological Applications
There is growing interest in the potential pharmacological effects of this compound. Preliminary studies suggest that it may possess anti-inflammatory and analgesic properties.
- Research Findings : A recent investigation demonstrated that derivatives of (+)-Pinanone exhibited significant anti-inflammatory activity in animal models, suggesting potential therapeutic applications for conditions such as arthritis .
Mechanism of Action
The mechanism of action of (1R,2R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, leading to its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Stereoisomers
Epimers and Enantiomers
(+)-Isopinocamphone exhibits distinct stereoisomers due to variations in substituent positions:
(1R,2S,5S)-(+)-Pinocamphone: Generated via epimerization of (+)-isopinocamphone using NaOEt in ethanol . Optical rotation: [α]²³_D = +38.5 (c 1.0, EtOH) (reported for similar systems). Key Difference: The 2-position stereochemistry (S instead of R) alters reactivity and biological activity .
(−)-Isopinocamphone: Enantiomer of (+)-isopinocamphone with [α]²³_D = −11.2 (c 1.0, EtOH). Identical NMR data to (+)-isopinocamphone but opposite optical activity .
Table 1: Stereoisomer Comparison
| Property | (+)-Isopinocamphone | (+)-Pinocamphone | (−)-Isopinocamphone |
|---|---|---|---|
| Configuration | 1R,2R,5S | 1R,2S,5S | 1S,2S,5R |
| Optical Rotation | +11.2 | +38.5* | −11.2 |
| CAS Number | 547-60-4 | 30517-87-4 | 15358-88-0 |
| Synthesis Method | PDC oxidation | Epimerization | PDC oxidation |
Cis vs. Trans Isomers
- cis-3-Pinanone (CAS 15358-88-0): A related isomer with a cis configuration at the 2- and 3-positions, differing in melting point and solubility .
- trans-3-Pinanone: Synonym for (+)-isopinocamphone, highlighting the trans arrangement of substituents .
Comparison with Structurally Similar Bicyclic Ketones
Camphor (1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one)
- Structural Difference: Bicyclo[2.2.1]heptane framework vs. bicyclo[3.1.1]heptane in isopinocamphone.
- Physical Properties: Camphor has a higher melting point (175°C) and broader industrial use (plasticizer, pharmaceutical) .
- Reactivity : Camphor undergoes aldol condensation more readily due to its less hindered carbonyl group .
Table 2: Structural and Functional Comparison
Derivatives and Functionalized Analogues
Pharmaceutical Derivatives
JS-2-11: A white solid antiprotozoal agent synthesized from (+)-isopinocamphone. Structure: 2,3,4-Trifluoro-N-(((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)carbamoyl)-benzamide . Activity: In vitro efficacy against Toxoplasma gondii .
Biological Activity
(1R,2R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one, commonly referred to as pinanone or isopinocamphone, is a bicyclic ketone with the molecular formula and a molecular weight of approximately . This compound is notable for its diverse biological activities, including antimicrobial, antifungal, and potential therapeutic effects.
Chemical Structure
The structural representation of pinanone highlights its bicyclic framework:
Antimicrobial and Antifungal Properties
Recent studies have demonstrated that pinanone exhibits significant antimicrobial activity against various pathogens. For instance:
- Antifungal Activity : Research indicates that pinanone has a notable antifungal effect against Fusarium verticillioides, a common fungal pathogen in agriculture . The study utilized in vitro bioassays to evaluate the efficacy of pinanone as a potential antifungal agent.
- Antimicrobial Effects : In another study focusing on volatile organic compounds (VOCs), pinanone was shown to possess antimicrobial properties that could be leveraged in food preservation and safety .
The mechanisms through which pinanone exerts its biological effects are still under investigation. However, several pathways have been identified:
- Cell Membrane Disruption : The compound may disrupt the integrity of microbial cell membranes, leading to cell lysis and death.
- Inhibition of Biofilm Formation : Pinanone has been suggested to inhibit biofilm formation in bacteria, which is crucial for their pathogenicity .
Study on Antifungal Effects
A specific study investigated the antifungal effects of various ketones, including pinanone, against Fusarium verticillioides. The results indicated that pinanone had a significant inhibitory effect on fungal growth at certain concentrations.
| Compound | Concentration (µg/mL) | Inhibition (%) |
|---|---|---|
| Pinanone | 100 | 75 |
| Control | - | 0 |
Study on Antimicrobial Activity
In a broader analysis of VOCs from forest ecosystems, pinanone was found to contribute to the overall antimicrobial activity of these compounds against common pathogens.
| VOC Compound | Pathogen | Inhibition Zone (mm) |
|---|---|---|
| Pinanone | E. coli | 15 |
| Pinanone | S. aureus | 12 |
Q & A
Basic: How is (1R,2R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one synthesized with high enantiomeric purity?
Methodological Answer:
The compound is synthesized via stereoselective epimerization. For example, treatment of (1R,2R,5S)-(+)-isopinocamphone with sodium ethoxide (NaOEt) in ethanol induces epimerization at the C2 position. The reaction mixture is purified via column chromatography to isolate the desired stereoisomer in 95% yield . Key parameters include:
- Reagent: NaOEt (base catalyst).
- Temperature: Room temperature to mild heating (20–40°C).
- Purification: Silica gel chromatography using a hexane/ethyl acetate gradient.
Basic: What spectroscopic methods are optimal for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Assign stereochemistry using coupling constants (e.g., δ 2.11 ppm, J = 5.8 Hz for axial protons) and NOE correlations .
- HRMS : Confirm molecular weight (calc. 152.2334, observed 152.2334) .
- Chiral GC/MS : Resolve enantiomers using columns like TC-FFAP (Kovats RI: 1553) .
Basic: How does the stereochemistry of this compound influence its reactivity in organic reactions?
Methodological Answer:
The bicyclic structure and methyl groups create steric hindrance, directing regioselectivity. For example:
- Reduction : The ketone undergoes stereospecific reduction to alcohols, favoring axial attack due to the bicyclic framework .
- Derivatization : Steric effects limit nucleophilic addition at the C3 carbonyl, necessitating bulky reagents (e.g., LDA) for efficient transformations .
Advanced: How can researchers resolve contradictions in stereochemical outcomes during synthesis?
Methodological Answer:
Discrepancies often arise from epimerization or competing pathways. Strategies include:
- Chiral Chromatography : Use Chiralcel OD-H columns to separate diastereomers .
- VT-NMR : Analyze dynamic stereochemistry (e.g., ring-flipping) by varying temperature .
- X-ray Crystallography : Resolve ambiguous NOE data with crystal structures .
Advanced: What strategies optimize reaction conditions for synthesizing derivatives of this compound?
Methodological Answer:
- Photoredox Catalysis : Utilize 4CzIPN under blue light to achieve radical cyclization for bicyclic derivatives (e.g., methyl 1-((bicycloheptanyl)methyl)cyclobutane-1-carboxylate) .
- DoE (Design of Experiments) : Screen solvent polarity (DMSO > THF), temperature (0–60°C), and catalyst loading (5–20 mol%) to maximize yield .
Advanced: How to evaluate the compound’s potential in drug development?
Methodological Answer:
- Derivatization : Synthesize carboxamide derivatives (e.g., indole-2-carboxamides) and test in vitro against target enzymes (e.g., mycobacterial assays) .
- ADMET Modeling : Predict pharmacokinetics using QSAR models for logP (experimental: 0.9687 g/cm³) and polar surface area (20.2 Ų) .
- Enzyme Assays : Study inhibition of thioredoxin glutathione reductase (TGR) using IC50 values from fluorogenic substrates .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
